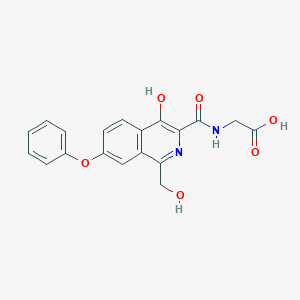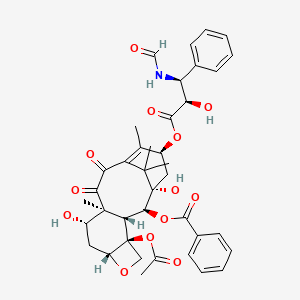
Theobromine Carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theobromine Carboxylic Acid is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is chemically similar to caffeine and theophylline, and it is known for its stimulating effects on the central nervous system. This compound, as the name suggests, is a compound where a carboxylic acid group is attached to the theobromine molecule. This modification can potentially alter the physicochemical properties and biological activities of theobromine.
準備方法
One common method is the mechanochemical grinding method, where theobromine is reacted with carboxylic acids such as oxalic acid, citric acid, or gallic acid . The reaction conditions often involve solid-state grinding or solution-state crystallization, followed by characterization using techniques like powder X-ray diffraction (PXRD), simultaneous thermal analysis (STA), and Fourier transform infrared spectroscopy (IR) .
Industrial production methods for Theobromine Carboxylic Acid are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated crystallization processes to ensure consistent quality and yield.
化学反応の分析
Theobromine Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Theobromine Carboxylic Acid has several scientific research applications:
Chemistry: It is used in the study of cocrystal formation and supramolecular chemistry.
Biology: this compound is investigated for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and functional materials.
作用機序
The mechanism of action of Theobromine Carboxylic Acid is similar to that of theobromine. It stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . The compound acts as an antagonist at adenosine receptors, which inhibits the release of neurotransmitters from presynaptic sites and augments the actions of norepinephrine or angiotensin . This antagonism promotes neurotransmitter release, leading to its stimulating effects.
類似化合物との比較
Theobromine Carboxylic Acid can be compared with other similar compounds such as caffeine, theophylline, and other xanthine derivatives. These compounds share structural similarities and exhibit similar biological activities, such as central nervous system stimulation and diuretic effects . this compound’s unique carboxylic acid group may confer distinct physicochemical properties and potential therapeutic applications.
Similar Compounds
- Caffeine
- Theophylline
- Theobromine
- Xanthine derivatives
This compound stands out due to its potential for forming cocrystals and its unique interactions with other molecules, making it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C7H10N4O3 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
[3-methyl-5-(methylamino)imidazole-4-carbonyl]carbamic acid |
InChI |
InChI=1S/C7H10N4O3/c1-8-5-4(11(2)3-9-5)6(12)10-7(13)14/h3,8H,1-2H3,(H,10,12)(H,13,14) |
InChIキー |
BCFQLJFGMUXHBS-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N(C=N1)C)C(=O)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
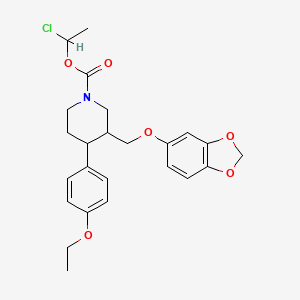

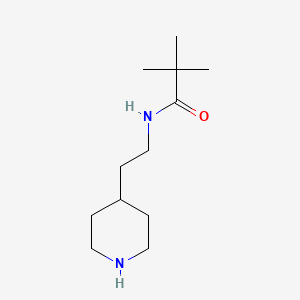
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
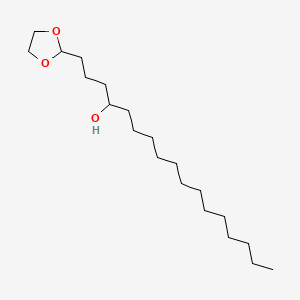
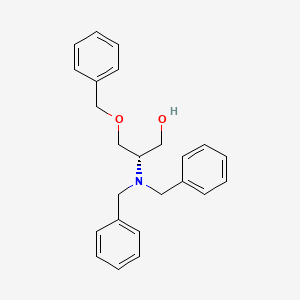
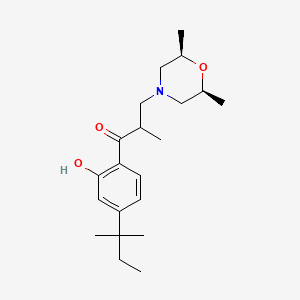

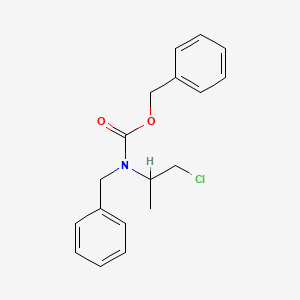
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
